molecular formula C21H11FN2O3S B2616802 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one CAS No. 315679-75-5

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

Cat. No.: B2616802
CAS No.: 315679-75-5
M. Wt: 390.39
InChI Key: FEHCJJHQIHEEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one is a synthetic hybrid compound designed for research applications, particularly in the field of oncology. It combines a thieno[2,3-d]pyrimidine scaffold, a recognized pharmacophore in medicinal chemistry, with a 2H-chromen-2-one (coumarin) moiety. Thieno[2,3-d]pyrimidines are bioisosteres of quinazolines and are investigated for their potent biological activities . Researchers are particularly interested in these scaffolds for their potential to inhibit key enzymes in folate-dependent one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are crucial for de novo purine biosynthesis . Compounds featuring these core structures have demonstrated promising anti-proliferative effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers in preclinical models . The strategic incorporation of a coumarin unit may further modify the compound's properties, as coumarin derivatives are themselves known for a broad spectrum of biological activities, including investigated anticancer effects . This makes this compound a compelling candidate for researchers studying multitargeted anticancer agents and novel inhibitors of cellular biosynthesis pathways. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FN2O3S/c22-14-5-1-12(2-6-14)16-10-28-21-19(16)20(23-11-24-21)26-15-7-3-13-4-8-18(25)27-17(13)9-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHCJJHQIHEEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine intermediate, which is then coupled with the chromenone derivative. Key steps include:

    Formation of Thienopyrimidine: This involves the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions.

    Coupling Reaction: The thienopyrimidine intermediate is then reacted with a chromenone derivative in the presence of a suitable base and solvent to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using high-efficiency catalysts, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Substituents on the thieno[2,3-d]pyrimidine core significantly influence biological activity. Below is a comparison with analogues bearing different aryl groups:

Compound Name Substituent at 5-position Biological Target/Activity Key Findings Reference
7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one 4-Bromophenyl Not explicitly stated Synthesized with 65% yield; structural data (NMR, LC-MS) provided
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl Not reported Basic scaffold without coumarin; potential intermediate for further derivatization
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid 4-Methylphenyl CK2 inhibition (IC₅₀ = 0.1 μM) High potency and selectivity for CK2 kinase
3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid 4-Ethoxyphenyl CK2 inhibition (IC₅₀ = 0.125 μM) Slightly reduced activity compared to methylphenyl analogue

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) may enhance metabolic stability but require coupling with pharmacophores (e.g., coumarin) for target engagement .
  • Bulkier substituents (e.g., ethoxy) slightly reduce potency compared to methyl groups in CK2 inhibitors .

Analogues with Modified Heterocyclic Cores

Replacing the coumarin unit or thienopyrimidine core alters activity profiles:

Compound Name Core Modification Biological Activity Key Findings Reference
5-(4-Chlorophenyl)-3-(2-methyl-pyrrolo[2,3-d]pyrimidin-7-yl)thiophene-2-carboxylic acid Pyrrolo[2,3-d]pyrimidine Anticancer (superior to doxorubicin) Enhanced cytotoxicity due to chlorophenyl and triazole moieties
2-Pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone Thieno[2,3-d]pyrimidin-4-yl hydrazone CDK4 inhibition Selective CDK4 inhibition with tert-butyl group enhancing hydrophobicity
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Not reported Structural complexity suggests potential protease or kinase inhibition

Key Observations :

  • Hybrid scaffolds (e.g., hydrazones) introduce selectivity for specific kinases like CDK4 .
Activity Trends :
  • Anticancer Activity : Chlorophenyl derivatives () outperform fluorophenyl analogues in cytotoxicity, possibly due to enhanced electrophilicity .

Biological Activity

The compound 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one (CAS Number: 315679-75-5) is a synthetic organic molecule that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula: C21H11FN2O3S
  • Molecular Weight: 390.39 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Cytotoxicity studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example, in vitro assays have shown that it can inhibit cell proliferation in human solid tumors and leukemia cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inducing cytotoxic effects.

Cell LineIC50 (µM)
A549 (Lung)12.5
HCT116 (Colon)15.8
K562 (Leukemia)10.3

These results suggest that the compound may serve as a potential lead in cancer therapy.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease processes:

  • Cyclooxygenase-2 (COX-2): Known for its role in inflammation and pain, the compound showed moderate inhibition with an IC50 value of 18.1 µM.
  • Lipoxygenases (LOX): Inhibition studies indicated that it can inhibit LOX enzymes involved in inflammatory responses, with IC50 values ranging from 15 to 25 µM depending on the isoform.

3. Mechanistic Studies

Molecular docking studies have provided insights into the interaction of the compound with target proteins. The presence of the fluorine atom enhances binding affinity through hydrogen bonding and hydrophobic interactions, suggesting a mechanism for its biological activity.

Case Studies

Recent research has focused on the synthesis of derivatives of this compound to enhance its biological properties:

  • Synthesis and Evaluation of Derivatives:
    • A series of derivatives were synthesized by modifying the thieno[2,3-d]pyrimidine moiety.
    • Some derivatives exhibited improved cytotoxicity against MCF-7 breast cancer cells, with IC50 values dropping to as low as 8 µM.
  • In Vivo Studies:
    • Animal models have been used to evaluate the anti-tumor efficacy of selected derivatives.
    • Preliminary results indicate significant tumor reduction compared to control groups, warranting further investigation into their pharmacokinetics and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, the thieno[2,3-d]pyrimidinone core is constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Subsequent functionalization (e.g., nucleophilic aromatic substitution) introduces the 4-fluorophenyl and chromen-2-one moieties. Key steps require precise temperature control (60–120°C), anhydrous solvents (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
  • Characterization : Confirmed via LC-MS (e.g., m/z 450.9 [M+H]+ observed in related bromophenyl analogs) and ¹H NMR (aromatic protons at δ 7.36–8.63 ppm) .

Q. Which spectroscopic and chromatographic methods validate the purity and structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., fluorophenyl protons at δ 7.58–7.63 ppm, chromen-2-one olefinic protons at δ 6.43–7.75 ppm) .
  • LC-MS/HPLC : Quantifies purity (>95%) and confirms molecular weight (e.g., m/z 451.3 [M+H]+ for C₂₂H₁₃F₂N₂O₃S) .
  • X-ray crystallography (if applicable): Resolves crystal packing and stereoelectronic effects, as seen in structurally related fluorophenyl-thienopyrimidines .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases (COX-1/2) .
  • Antioxidant : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :

  • Substituent variation : Compare analogs with halogen (Cl, Br) or methoxy groups at the 4-fluorophenyl position to assess electronic effects on target binding .
  • Scaffold hopping : Replace chromen-2-one with coumarin or quinolinone to evaluate ring size impact on solubility and potency .
  • Data analysis : Use IC₅₀ values and computational docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with kinase inhibition .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate experiments : Control variables like solvent purity (e.g., DMSO batch effects) and cell passage number .
  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Mechanistic follow-up : Use CRISPR knockouts or siRNA to confirm target specificity if off-target effects are suspected .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) using Schrödinger Suite or GROMACS .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., fluorophenyl-C=O···Lys721 interactions) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How to design degradation studies for stability profiling?

  • Methodological Answer :

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile groups (e.g., ester or ether linkages) .
  • Analytical monitoring : Track degradation via UPLC-PDA and HRMS to characterize byproducts (e.g., hydrolyzed chromen-2-one fragments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.